1,2,4‑Oxadiazole Regiochemistry Confers Distinct Reactivity in Nucleophilic Displacement Compared to the 1,3,4‑Oxadiazole Regioisomer
The target compound bears a 1,2,4‑oxadiazole ring, in contrast to the regioisomeric tert‑butyl 3‑(5‑(chloromethyl)‑1,3,4‑oxadiazol‑2‑yl)azetidine‑1‑carboxylate (CAS 1822793‑23‑6) [1]. Literature on substituted 1,2,4‑oxadiazoles demonstrates that the chloromethyl group at the 5‑position of the 1,2,4‑oxadiazole undergoes nucleophilic displacement with N‑ and S‑nucleophiles under controlled conditions, a reactivity profile distinct from that of the 1,3,4‑oxadiazole system [2]. The 1,3,4‑oxadiazole regioisomer is described as a building block for bifunctional degrader molecules, whereas the 1,2,4‑oxadiazole scaffold is explicitly cited in the Allergan patent family as a pharmacophore for S1P receptor modulation [3]. This difference in preferred application domains arises from the distinct electronic distribution and metabolic stability imparted by the two regioisomeric cores.
| Evidence Dimension | Regiochemical scaffold identity and associated synthetic/nascent application domain |
|---|---|
| Target Compound Data | 1,2,4-Oxadiazole core (CAS 2138103-92-9) |
| Comparator Or Baseline | 1,3,4-Oxadiazole core (CAS 1822793-23-6) |
| Quantified Difference | Regiochemistry dictates reactivity with nucleophiles and preferred therapeutic target class (S1P receptors for 1,2,4-oxadiazole; bifunctional degraders for 1,3,4-oxadiazole) |
| Conditions | Nucleophilic substitution reactions with amines and thiols; patent‑disclosed S1P modulation assays |
Why This Matters
Researchers pursuing S1P receptor modulator programs must select the 1,2,4‑oxadiazole regioisomer to align with the validated pharmacophore; choosing the incorrect regioisomer directs synthesis toward an unintended target class, wasting resources.
- [1] Kuujia.com. Product page: tert‑Butyl 3‑(5‑(chloroMethyl)‑1,3,4‑oxadiazol‑2‑yl)azetidine‑1‑carboxylate (CAS 1822793‑23‑6). Available at: https://www.kuujia.com. View Source
- [2] Stepanov, A. I. et al. 3‑Amino‑4‑[5‑(chloromethyl)‑1,2,4‑oxadiazol‑3‑yl]furazan – a polyfunctional synthon for the synthesis of 1,2,5‑oxadiazole derivatives. Chemistry of Heterocyclic Compounds 55, 1234–1241 (2019). View Source
- [3] Allergan, Inc. 1,2,4‑Oxadiazoles azetidine derivatives as sphingosine‑1‑phosphate receptors modulators. US Patent 8,859,598 B2 (2014). View Source
